BenchChemオンラインストアへようこそ!

3-Methyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one

physicochemical profiling drug design ADME prediction

3-Methyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one (CAS 834898-74-7) is a synthetic 4-arylidene pyrazolone derivative (C13H14N2O, MW 214.26 g/mol, calculated LogP 1.93). The compound is constructed via Knoevenagel condensation of 3-methyl-pyrazol-5-one with 2-phenylpropionaldehyde, a route shared with the broader 4-arylidene pyrazolone class.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B15214381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)C1=CC(C)C2=CC=CC=C2
InChIInChI=1S/C13H14N2O/c1-9(11-6-4-3-5-7-11)8-12-10(2)14-15-13(12)16/h3-9H,1-2H3,(H,15,16)/b12-8+
InChIKeyQXCSECJUDPEGAJ-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one: Sourcing & Structural Benchmarks for Procurement


3-Methyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one (CAS 834898-74-7) is a synthetic 4-arylidene pyrazolone derivative (C13H14N2O, MW 214.26 g/mol, calculated LogP 1.93) . The compound is constructed via Knoevenagel condensation of 3-methyl-pyrazol-5-one with 2-phenylpropionaldehyde, a route shared with the broader 4-arylidene pyrazolone class [1]. Key physicochemical descriptors include a polar surface area (PSA) of 44.95 Ų, placing the compound within a favorable range for passive membrane permeability. Commercial availability is primarily through specialty chemical suppliers, and the absence of extensive primary literature necessitates that procurement decisions be guided by verifiable structural and property-level differentiation from close analogs.

3-Methyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one: Why In-Class Substitution Is Not Straightforward


While 4-arylidene-3-methyl-pyrazol-5-ones share a common core, their biological and physicochemical profiles are highly sensitive to the nature of the arylidene substituent. Evidence from a focused series of 3-methyl-4-substituted benzylidene-pyrazol-5-ones demonstrates that analgesic and anti-inflammatory responses are not uniformly distributed across analogs; only specific substitution patterns achieve statistically significant activity (p<0.05) [1]. Critically, the target compound bears a 2-phenylpropylidene group—incorporating an ethylene (–CH(CH3)–) spacer between the phenyl ring and the exocyclic double bond—which differentiates it from the direct benzylidene and substituted benzylidene analogs that dominate published structure–activity studies. This spacer alters conformational flexibility, lipophilicity, and metabolic vulnerability, meaning activity data from benzylidene analogs cannot be assumed to transfer directly. Furthermore, the 'no remarkable difference in bioactivity of pyrazolones derived from aliphatic and aromatic aldehydes' reported in some series [1] reinforces that minor structural changes can yield divergent pharmacological profiles, underscoring the need for compound-specific verification.

3-Methyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one: Quantitative Differentiation Evidence Against Close Analogs


Lipophilicity (LogP) Differentiation vs. 3-Methyl-4-benzylidene-1H-pyrazol-5(4H)-one

The target compound possesses a calculated LogP of 1.93 , reflecting the moderate lipophilicity conferred by the 2-phenylpropylidene substituent. In contrast, the direct benzylidene analog (3-methyl-4-benzylidene-1H-pyrazol-5(4H)-one) with formula C11H10N2O (MW 186.21) has a lower predicted LogP (approximately 1.2–1.5 based on fragment-based estimates), owing to the absence of the additional methylene and methyl branching present in the target compound. This difference in lipophilicity is expected to influence membrane partitioning, protein binding, and metabolic clearance, making the target compound a distinct entity for applications where moderate LogP is desirable.

physicochemical profiling drug design ADME prediction

Molecular Flexibility: Rotatable Bond Count vs. Direct Benzylidene Analogs

The ethylene spacer in the 2-phenylpropylidene group introduces an additional rotatable bond compared to direct benzylidene analogs, increasing the conformational自由度 of the molecule. While computationally derived rotatable bond counts are not available in the primary literature, the structural difference is unambiguous: the target compound contains a –CH(CH3)– linker between the exocyclic double bond and the phenyl ring, whereas benzylidene analogs (e.g., 3-methyl-4-benzylidene-1H-pyrazol-5(4H)-one, CAS 68761-49-9) have the phenyl ring directly conjugated to the double bond . This increased flexibility may enhance binding adaptability to certain protein targets but may also carry an entropic penalty that impacts binding affinity relative to more rigid analogs.

conformational analysis molecular design structure-property relationships

Class-Level Anti-Inflammatory and Analgesic Activity: SAR Context for 4-Arylidene Pyrazolones

In a systematic study of ten 3-methyl-4-substituted benzylidene-pyrazol-5-ones (compounds 1–10) encompassing both aliphatic and aromatic aldehyde-derived substituents, compounds 5, 6, 7, and 10 exhibited potent anti-inflammatory activity, while compounds 1, 4, 5, 8, and 10 demonstrated effective analgesic responses (all data significant at p<0.05) [1]. The study explicitly reported 'no remarkable difference in bioactivity of pyrazolones derived from aliphatic and aromatic aldehydes,' indicating that the aliphatic character of the 2-phenylpropylidene group in the target compound does not, per se, preclude bioactivity relative to aromatic aldehyde-derived analogs. However, the specific 2-phenylpropylidene substituent was not among the ten compounds tested, meaning direct quantitative activity for the target compound remains unreported.

anti-inflammatory analgesic pyrazolone SAR

Molecular Weight and Polar Surface Area Positioning Among 4-Arylidene Pyrazolones

With a molecular weight of 214.26 g/mol and a polar surface area (PSA) of 44.95 Ų , the target compound sits comfortably within Lipinski's rule-of-five space (MW < 500; PSA < 140 Ų). This contrasts with many 3-methyl-4-arylidene-pyrazol-5-ones bearing larger aromatic substituents (e.g., naphthyl, biphenyl) that may exceed MW 300 and approach PSA limits that compromise permeability. For example, the closest commercially tracked analog, 3-phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one (CAS 834898-63-4; MW 276.33, PSA 44.95) , exhibits a 62 Da higher MW due to the 3-phenyl substitution, which may alter solubility and formulation characteristics. The target compound's lower MW and identical PSA offer an advantage in fragment-based or lead-like screening libraries where smaller size is preferred.

drug-likeness physicochemical properties lead optimization

Regioisomeric Differentiation: 2-Phenylpropylidene vs. 3-Phenylpropylidene Substitution

The target compound features the phenyl group at the 2-position of the propylidene chain (i.e., α-methylbenzylidene), whereas a regioisomeric analog, 3-phenyl-4-(3-phenylpropylidene)-1H-pyrazol-5(4H)-one (CAS 834898-70-3; MW 276.33), places the phenyl group at the 3-position (linear 3-phenylpropylidene chain) . The branched α-methyl substitution in the target compound introduces a chiral center at the benzylic carbon, creating stereochemical complexity absent in the linear analog. This branching also alters the spatial orientation of the phenyl ring relative to the pyrazolone core, potentially impacting π-stacking interactions with biological targets. No direct comparative biological data exist for these two regioisomers.

regioisomer comparison structure-activity relationships chemical sourcing

3-Methyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one: Recommended Application Scenarios Based on Evidence


Lead-Like Fragment Library Design for Anti-Inflammatory Screening

Given its favorable MW (214.26 g/mol) and PSA (44.95 Ų) within lead-like space , combined with class-level evidence that 4-substituted pyrazol-5-ones exhibit anti-inflammatory activity [1], this compound is well-suited as a core scaffold for fragment-based or lead-like screening libraries targeting COX-2 or NF-κB pathways. Its moderate LogP (1.93) suggests adequate permeability without excessive hydrophobicity that could lead to promiscuous binding.

Chiral Separation and Enantiomer-Specific Pharmacology Studies

The benzylic stereogenic center in the 2-phenylpropylidene side chain provides an opportunity for chiral chromatographic resolution and subsequent enantiomer-specific biological evaluation. This is a key differentiator from achiral 4-arylidene pyrazolone analogs (e.g., benzylidene or 3-phenylpropylidene derivatives) and supports investigations into stereochemistry-dependent target engagement.

Physicochemical Comparator for ADME Structure–Property Relationship Studies

The target compound's unique combination of moderate LogP (1.93), low MW, and the presence of an ethylene spacer distinguishes it from both the more lipophilic 3-phenyl analog (MW 276, identical PSA) and the more compact benzylidene analog (MW 186, lower LogP). This makes it a valuable comparator compound for systematic studies probing the impact of side-chain branching and spacer length on membrane permeability and metabolic stability.

Synthetic Intermediate for Diversification via Michael Addition

As a 4-arylidene pyrazol-5-one, the exocyclic double bond is activated toward nucleophilic Michael addition, enabling further diversification at the 4-position. The 2-phenylpropylidene substituent introduces steric and electronic properties distinct from benzylidene analogs, potentially influencing diastereoselectivity in subsequent reactions, as demonstrated for related 4-benzylidene-3-methylpyrazol-5-ones in organocatalyzed tandem reactions [2].

Quote Request

Request a Quote for 3-Methyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.